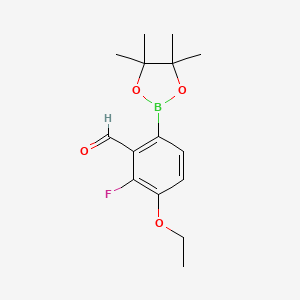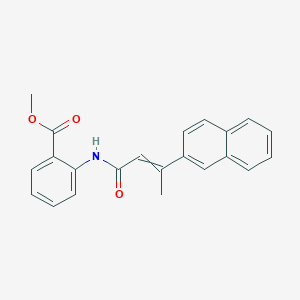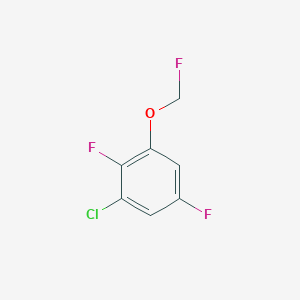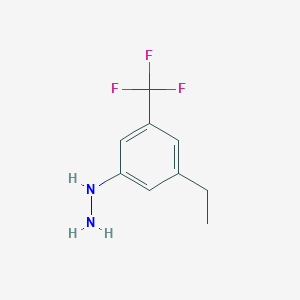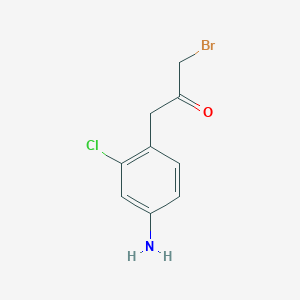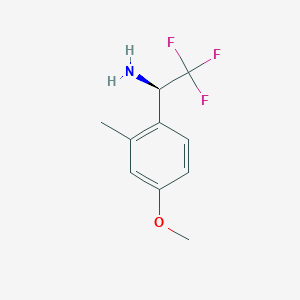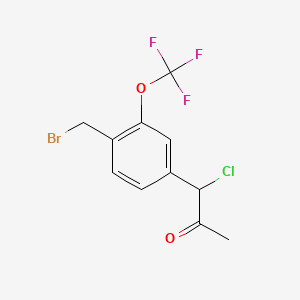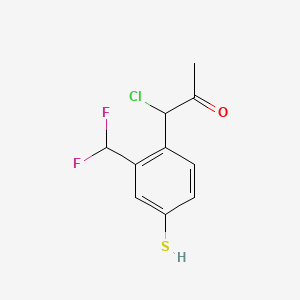![molecular formula C23H27NO4 B14038970 (4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chroman and a pyrrolidine ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization reactions . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as chiral organogels.
Mecanismo De Acción
The mechanism of action of (4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chromanone Derivatives: These compounds share the chromanone skeleton and exhibit similar biological activities.
Spiro Compounds: Other spiro compounds with different ring systems but similar spiro linkages.
Benzylidene-4-chromanones: These compounds have a benzylidene group attached to the chromanone ring and show comparable chemical reactivity.
Uniqueness
(4’S)-Ethyl 1’-benzyl-8-methoxyspiro[chroman-4,3’-pyrrolidine]-4’-carboxylate is unique due to its specific spiro linkage between the chroman and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H27NO4 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
ethyl (3'S)-1'-benzyl-8-methoxyspiro[2,3-dihydrochromene-4,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-3-27-22(25)19-15-24(14-17-8-5-4-6-9-17)16-23(19)12-13-28-21-18(23)10-7-11-20(21)26-2/h4-11,19H,3,12-16H2,1-2H3/t19-,23?/m0/s1 |
Clave InChI |
NFONKAWVVRIRND-HSTJUUNISA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1CN(CC12CCOC3=C2C=CC=C3OC)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


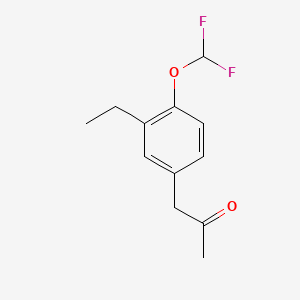
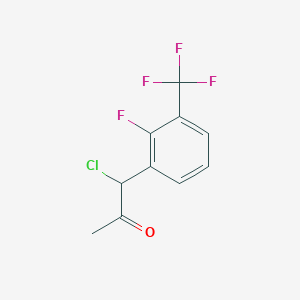
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
